molecular formula C25H20N4O7 B2711724 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 921543-23-9

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2711724
CAS No.: 921543-23-9
M. Wt: 488.456
InChI Key: SOKFOTWWZJYCSP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic small molecule recognized in scientific research as a potent inhibitor of Histone Deacetylases (HDACs) Source . HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone hyperacetylation, which opens chromatin and can reactivate the expression of silenced genes, including tumor suppressor genes Source . This mechanism underpins its primary research value in the field of oncology, where it is utilized in vitro and in vivo to investigate epigenetic dysregulation in cancer, induce cell cycle arrest, and promote apoptosis in malignant cell lines Source . Its specific molecular structure, featuring a pyrido[3,2-d]pyrimidine-dione core, is designed to chelate zinc ions at the active site of HDAC enzymes, thereby blocking their catalytic function. Researchers employ this high-purity compound as a critical tool to dissect HDAC-related signaling pathways, explore combination therapies with other anticancer agents, and advance the understanding of epigenetic therapy. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O7/c30-22(27-10-15-3-5-18-20(8-15)35-13-33-18)12-28-17-2-1-7-26-23(17)24(31)29(25(28)32)11-16-4-6-19-21(9-16)36-14-34-19/h1-9H,10-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFOTWWZJYCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on various studies and findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. Benzodioxole derivatives often exhibit significant pharmacological properties, including antidiabetic and anticancer effects. The structural formula can be represented as follows:

C19H19N3O5\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{5}

1. Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents. For instance, a related compound demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM, indicating strong potential for managing blood glucose levels in diabetic models . In vivo studies showed that administration of this compound significantly reduced blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL .

2. Anticancer Activity

The anticancer properties of benzodioxole derivatives have also been explored extensively. In vitro assays indicated that certain derivatives exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The compound's mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Studies

  • In Vitro Cytotoxicity Assays :
    • Compounds derived from benzodioxole were tested against multiple cancer cell lines.
    • Results indicated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • In Vivo Efficacy :
    • In a study involving diabetic mice, the compound was administered over several doses, leading to significant reductions in blood glucose levels without notable side effects .

Data Table: Summary of Biological Activities

Activity IC50 Value Model Notes
α-Amylase Inhibition0.68 µMIn VitroStrong potential for antidiabetic effects
Cancer Cell Cytotoxicity26–65 µMVarious Cancer Cell LinesSelective toxicity observed
Blood Glucose ReductionN/AStreptozotocin-Induced Diabetic MiceSignificant reduction from 252.2 to 173.8 mg/dL

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its bioactivity may stem from its ability to interact with specific molecular targets involved in metabolic pathways and cellular growth regulation.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-2-[(1,6-Dihydro-4-Methyl-6-Oxo-2-Pyrimidinyl)Thio]Acetamide

This analog replaces the pyrido-pyrimidine core with a simpler pyrimidinylthio group. The molecular weight (calculated from ChemSpider data) is 389.4 g/mol, significantly lower than the target compound’s estimated mass (~520–550 g/mol) .

Triazole and Oxadiazole Derivatives

Compounds such as 2-{[4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-benzodioxol-5-ylmethyl)acetamide (melting point: 148°C) and N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (melting point: 127°C) feature triazole/oxadiazole cores instead of pyrido-pyrimidine.

Chromenone-Pyrazolo[3,4-d]Pyrimidine Hybrids

Example 83 in includes a chromenone-pyrazolo[3,4-d]pyrimidine scaffold with fluorinated substituents. The rigid, polycyclic structure and fluorine atoms improve metabolic stability and lipophilicity, as evidenced by its high melting point (302–304°C). In contrast, the target compound lacks halogenation but compensates with dual benzodioxole groups for electron-donating effects .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

Compound Molecular Weight (g/mol) Melting Point (°C) Core Heterocycle Key Substituents
Target Compound ~520–550* Not reported Pyrido[3,2-d]pyrimidine Dual benzodioxolylmethyl
Pyrimidinylthio Acetamide () 389.4 Not reported Pyrimidine Methyl, thioether
Triazole Derivative () 454.5 148 1,2,4-Triazole Phenoxymethyl, thioether
Oxadiazole Derivative () 482.5 127 1,3,4-Oxadiazole 4-Methoxyphenoxymethyl, thioether
Chromenone-Pyrazolo[3,4-d]Pyrimidine () 571.2 302–304 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone

*Estimated based on structural similarity to analogs.

Melting Points and Solubility

The target compound’s lack of reported melting point complicates direct comparisons, but structural features suggest intermediate solubility. Dual benzodioxole groups may enhance solubility in polar aprotic solvents compared to the highly lipophilic chromenone hybrid (). Triazole/oxadiazole derivatives () exhibit lower melting points, likely due to reduced molecular symmetry and weaker crystal packing .

Q & A

Basic: What synthetic strategies optimize yield and purity for this compound?

Answer:
The synthesis requires precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reflux conditions (e.g., in ethanol or THF) improve reaction rates .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of the pyrido-pyrimidine core) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., using acetonitrile) achieve >95% purity. Monitor via TLC (Rf ≈ 0.4 in 9:1 CH₂Cl₂:MeOH) or HPLC (C18 column, λ = 254 nm) .

Basic: Which analytical methods confirm its structural integrity?

Answer:

  • X-ray crystallography : Resolves bond angles/distances in the pyrido-pyrimidine core and benzodioxole substituents .
  • NMR spectroscopy : Key signals include δ 6.8–7.2 ppm (benzodioxole aromatic protons) and δ 4.8–5.2 ppm (acetamide methylene) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .

Advanced: How can conflicting bioactivity data across assays be resolved?

Answer:
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or target promiscuity. Mitigation strategies:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) .
  • Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • In vivo correlation : Validate efficacy in disease models (e.g., xenografts for anticancer activity) .

Advanced: What computational approaches elucidate structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Map interactions between the benzodioxole moiety and hydrophobic pockets (e.g., using AutoDock Vina with PDB: 4XYZ) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns to assess binding pose retention .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with IC50 values from kinase inhibition assays .

Basic: Which physicochemical properties influence formulation development?

Answer:

  • Solubility : Poor aqueous solubility (logP ≈ 3.5) necessitates nanoformulation (e.g., PEGylated liposomes) or co-solvents (e.g., Cremophor EL) .
  • Stability : Degradation under UV light (λ > 300 nm) requires amber glass storage. Assess via accelerated stability testing (40°C/75% RH for 6 months) .
  • Solid-state analysis : Differential scanning calorimetry (DSC) identifies polymorphs (melting point ~220–225°C) .

Advanced: How does the benzodioxole moiety modulate target engagement?

Answer:

  • Pharmacophore modeling : The methylenedioxy group enhances π-π stacking with aromatic residues (e.g., Tyr-327 in COX-2) .
  • Competitive binding assays : Replace benzodioxole with phenyl to reduce affinity by ~10-fold (e.g., in HDAC inhibition assays) .
  • Metabolic stability : Cytochrome P450 (CYP3A4) oxidation of the dioxole ring generates catechol intermediates; stabilize via deuteration .

Advanced: What strategies validate target specificity in polypharmacological contexts?

Answer:

  • Kinome-wide profiling : Screen against 468 kinases (e.g., using KINOMEscan) to identify off-target hits (e.g., FLT3 inhibition at 100 nM) .
  • CRISPR-Cas9 knockout : Ablate putative targets (e.g., EGFR) in cell lines to confirm phenotype rescue .
  • Chemical proteomics : Use photoaffinity probes to pull down interacting proteins, identified via LC-MS/MS .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

  • Activation reagents : Use HATU instead of EDCI/HOBt for amide bond formation (improves yield by 20–30%) .
  • Stoichiometry : Excess pyrido-pyrimidine core (1.5 eq.) drives reaction completion .
  • Side-product removal : Add activated charcoal during workup to absorb unreacted benzodioxole intermediates .

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